molecular formula C10H8N2O2 B1328908 2-Methyl-8-nitroquinoline CAS No. 881-07-2

2-Methyl-8-nitroquinoline

Cat. No. B1328908
CAS RN: 881-07-2
M. Wt: 188.18 g/mol
InChI Key: UHPGVDHXHDPYQP-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Palladium on carbon (10%, 50 mg) was added to a solution of 2-methyl-8-nitroquinoline (500 mg, 2.66 mmol) in EtOH (40 ml) and the mixture was stirred under an atmosphere of hydrogen for 2 h. The mixture was diluted with MeOH (40 ml), filtered through celite and the filtrate was concentrated in vacuo to give the title compound (417 mg, 99%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([N+:12]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[N:3]=1>[Pd].CCO.CO>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 417 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.